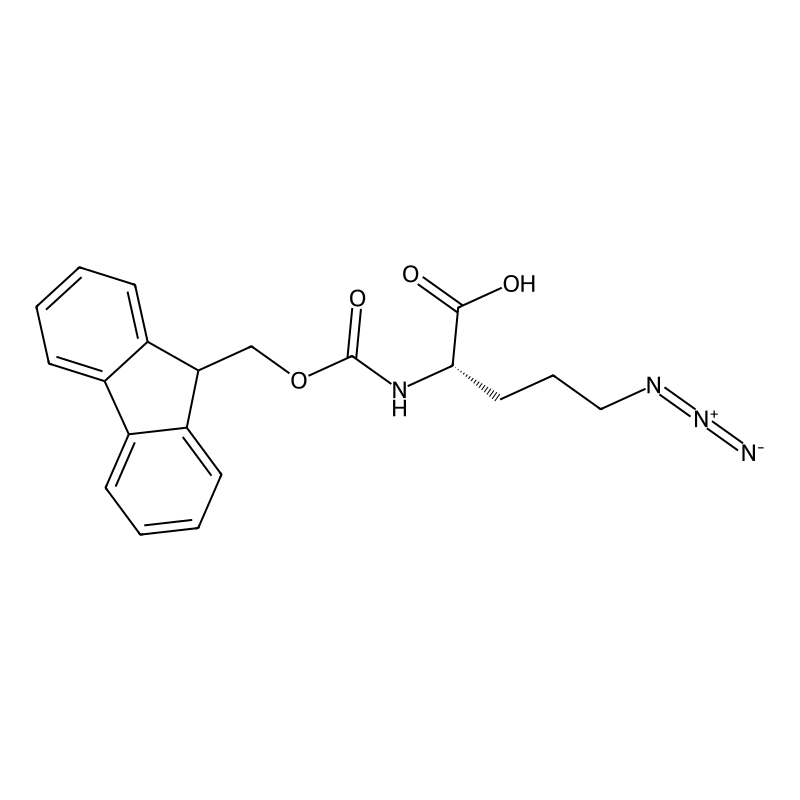

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid, also known as Fmoc-L-delta-azidoornithine or Fmoc-Orn(N2)-OH, is a valuable building block in peptide synthesis. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino functionality, allowing for the stepwise assembly of peptides using solid-phase peptide synthesis (SPPS) techniques. The azide group at the fifth position can be further utilized for conjugation reactions via click chemistry, enabling the introduction of various functionalities or targeting moieties to the peptide chain.

Drug Discovery and Development

The azide functionality of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid allows for the incorporation of bioactive molecules or targeting ligands into peptides. This feature is valuable in drug discovery and development, as it enables the creation of novel therapeutic agents with improved potency, selectivity, and targeting capabilities. For instance, researchers have explored the use of this compound to develop peptides that target specific receptors or enzymes associated with diseases.

Bioconjugation and Labeling

The azide group in (S)-5-Azido-2-(Fmoc-amino)pentanoic acid can participate in click reactions with complementary functional groups like alkynes or phosphines. This property makes it useful for bioconjugation applications, where biomolecules such as antibodies, proteins, or nanoparticles can be efficiently labeled with fluorophores, drugs, or imaging probes. This selective and biocompatible labeling strategy has applications in bioimaging, drug delivery, and biosensing.

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid is a specialized amino acid derivative characterized by the presence of an azido group at the fifth carbon and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group. Its molecular formula is CHNO, with a molecular weight of approximately 380.40 g/mol . This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its unique reactivity and stability under various conditions .

The azido group in (S)-5-Azido-2-(Fmoc-amino)pentanoic acid allows for versatile chemical modifications. Notably, it can undergo Staudinger reduction to convert the azido group into an amine, facilitating further functionalization of peptides . Additionally, this compound participates in click chemistry reactions, particularly with alkynes, enabling the formation of triazoles, which are valuable in drug discovery and development .

Research indicates that (S)-5-Azido-2-(Fmoc-amino)pentanoic acid can be incorporated into proteins and peptides, where it serves as an effective infrared probe for studying local electrostatic environments within biomolecules . This property makes it a useful tool in biochemical assays and studies involving protein interactions.

Several methods exist for synthesizing (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. The most common approach involves:

- Protection of the Amino Group: The amino group is protected using Fmoc to prevent unwanted reactions during synthesis.

- Azidation: The introduction of the azido group can be achieved through nucleophilic substitution or other azidation techniques.

- Purification: The final product is purified using chromatographic methods to ensure high purity suitable for biological applications .

Optimized synthetic routes have been developed to produce this compound efficiently and cost-effectively, allowing for multigram quantities to be synthesized within a short time frame .

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid has several notable applications:

- Peptide Synthesis: It is extensively used in SPPS for creating peptides with modifiable side chains.

- Bioconjugation: The azido group facilitates bioconjugation reactions, including click chemistry, which is crucial for developing targeted therapeutics.

- Research Tool: Its ability to act as an infrared probe aids in studying protein conformations and interactions .

Interaction studies involving (S)-5-Azido-2-(Fmoc-amino)pentanoic acid have shown its potential as a probe for investigating protein dynamics and interactions. For instance, its incorporation into peptides allows researchers to analyze how local electrostatic environments affect protein behavior and function . Such studies are vital for understanding complex biological processes and developing new therapeutic strategies.

Several compounds share structural features with (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| β-Azidoalanine | Azido group on β-carbon | Simpler structure; less versatile in peptide synthesis |

| γ-Azidohomoalanine | Azido group on γ-carbon | Useful for studying peptide folding; less stable than (S)-5-Azido-2-(Fmoc-amino)pentanoic acid |

| δ-Azidoornithine | Azido group on δ-carbon | Important for studying polyamine metabolism; different biological activity profile |

| ω-Azidolycine | Azido group on ω-carbon | Unique applications in neurobiology; less commonly used than (S)-5-Azido-2-(Fmoc-amino)pentanoic acid |

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid stands out due to its specific position of the azido group and the Fmoc protection strategy, making it particularly suitable for diverse applications in peptide chemistry and bioconjugation compared to other azido amino acids. Its stability under various conditions further enhances its utility in research and development settings.

IUPAC Name:

(S)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid.

Synonyms:

Molecular Formula: C₂₀H₂₀N₄O₄

Molecular Weight: 380.40 g/mol.

Structural Features:

- Azide group (-N₃): Enables Huisgen 1,3-dipolar cycloaddition (click chemistry).

- Fmoc group: Protects the α-amino group during SPPS, removable under basic conditions.

- Pentanoic acid backbone: Provides a five-carbon spacer for conjugation.

SMILES:OC(=O)[C@H](CCCN=[N+]=[N-])NC(=O)OCC1c2ccccc2-c3ccccc13.

InChI Key:TVPIDQLSARDIPX-SFHVURJKSA-N.

Historical Development and Significance

The synthesis of azido amino acids emerged alongside advancements in click chemistry, pioneered by K. Barry Sharpless and Morten Meldal in the early 2000s. The demand for site-specific bioconjugation drove the development of Fmoc-protected azido amino acids, enabling their seamless integration into SPPS workflows. (S)-5-Azido-2-(Fmoc-amino)pentanoic acid was first synthesized via Hofmann rearrangement of Fmoc-protected asparagine or glutamine, followed by diazo transfer reactions. This two-step process, optimized for scalability and purity, eliminated the need for chromatographic purification, making the compound accessible for industrial applications.

Position within Modified Amino Acid Chemistry

Modified amino acids like (S)-5-azido-2-(Fmoc-amino)pentanoic acid occupy a niche in bioconjugation and peptide engineering. Key comparisons include:

| Feature | This Compound | Standard Amino Acids |

|---|---|---|

| Functional Group | Azide (-N₃) | Amine (-NH₂), Carboxyl (-COOH) |

| Protection Strategy | Fmoc at α-amino | Transient protecting groups |

| Applications | Click chemistry, ADCs | Protein biosynthesis |

The azide group’s bio-orthogonality allows selective conjugation with alkynes, while the Fmoc group ensures compatibility with SPPS. This dual functionality positions the compound as a cornerstone in synthesizing antibody-drug conjugates (ADCs) and cyclic peptides.

Synthesis and Applications

Synthetic Methods

Primary Routes:

- Hofmann Rearrangement:

Fmoc-protected asparagine undergoes rearrangement with [bis(trifluoroacetoxy)iodo]benzene (BTI) to yield an intermediate isocyanate, which is hydrolyzed to the corresponding amine. - Diazo Transfer:

Imidazole-1-sulfonyl azide hydrochloride converts the amine to an azide under mild conditions (pH 9, K₂CO₃).

Reaction Scheme:

Fmoc-Asn-OH → Hofmann Rearrangement → Fmoc-β-amino-alanine → Diazo Transfer → (S)-5-Azido-2-(Fmoc-amino)pentanoic acid Click Chemistry Applications

The compound’s azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. Key applications include:

- Peptide Cyclization: Stapled peptides with enhanced proteolytic stability.

- Antibody-Drug Conjugates (ADCs): Site-specific toxin conjugation via engineered antibodies.

- Fluorescent Labeling: Azide-alkyne reactions with fluorophores for imaging.

Peptide Synthesis Workflows

In SPPS, the compound is incorporated at desired positions using standard Fmoc deprotection (piperidine) and coupling reagents (HBTU/HOBt). Post-synthesis, the azide enables on-resin or solution-phase conjugation without side-chain deprotection.

Stereochemistry and Absolute Configuration

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid exhibits a well-defined stereochemical configuration characterized by the S absolute configuration at the alpha-carbon center [1] [2]. The compound belongs to the class of chiral amino acid derivatives where the stereocenter is established through the specific spatial arrangement of the amino group, carboxyl group, hydrogen atom, and the azido-containing side chain [33] [35].

The absolute configuration follows the Cahn-Ingold-Prelog priority rules, where the S designation indicates the sinister (left) arrangement when viewed with the lowest priority group positioned away from the observer [33]. In naturally occurring amino acids, the L-configuration typically corresponds to S absolute stereochemistry, with the notable exception of cysteine [33] [35]. This compound maintains the S configuration consistent with most natural L-amino acids, establishing its stereochemical relationship to biological systems [35].

Key Functional Groups: Azido and Fmoc Moieties

The molecular architecture of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid is defined by two critical functional groups: the azido group and the fluorenylmethoxycarbonyl protecting group [1] [2]. The azido moiety (-N₃) is positioned at the terminal carbon of the pentyl side chain, creating a linear azide functionality that exhibits characteristic chemical reactivity [5] [7]. This azido group demonstrates high stability under acidic conditions and remains intact during standard peptide synthesis procedures involving trifluoroacetic acid and piperidine [13].

The fluorenylmethoxycarbonyl group serves as an amino-protecting functionality, consisting of a fluorenyl ring system connected through a methoxycarbonyl linker to the alpha-amino group [22]. This protecting group exhibits strong ultraviolet absorption characteristics and demonstrates alkaline-labile properties, allowing for selective removal under basic conditions while maintaining stability under acidic environments [22] [32]. The fluorenyl system provides both steric protection and electronic stabilization of the amino group during synthetic manipulations [18] [23].

The combination of these functional groups creates a bifunctional molecule capable of participating in both click chemistry reactions through the azido moiety and standard peptide coupling reactions following Fmoc deprotection [6] [13]. The spatial separation of these functional groups within the pentanoic acid framework allows for independent reactivity without mutual interference [7].

Conformational Analysis and Crystal Structure

Conformational analysis of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid reveals multiple low-energy conformations accessible through rotation around the carbon-carbon bonds of the pentyl chain [36]. Computational studies using density functional theory methods indicate that the molecule can adopt various conformations with energy differences typically within 17 kilojoules per mole [36]. The beta-amino acid analogs demonstrate that conformational flexibility is influenced by both intramolecular hydrogen bonding and solvation effects [36].

The azido group orientation relative to the peptide backbone plays a significant role in determining the overall molecular conformation [31]. Crystallographic studies of related azido-containing amino acids indicate that the azido group can adopt different stereochemical orientations, with the antisymmetric stretching vibration frequency being sensitive to these conformational changes [31]. The presence of the bulky Fmoc protecting group introduces additional conformational constraints, limiting the accessible conformations of the molecule [23].

Solvation effects generally stabilize conformations relative to gas-phase structures, with smaller energy differences between conformational states observed in solution [36]. The beta-carbon positioning of functional groups, as seen in this pentanoic acid derivative, typically results in greater conformational stability compared to alpha-substituted analogs [36]. Crystal structure data from the Cambridge Structural Database indicates that amino acid derivatives with similar structural motifs adopt predictable conformational patterns influenced by intermolecular hydrogen bonding networks [37].

Physical Properties

Molecular Weight and Empirical Formula

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid possesses a molecular weight of 380.40 grams per mole and an empirical formula of C₂₀H₂₀N₄O₄ [1] [3] [5]. The molecular composition consists of twenty carbon atoms, twenty hydrogen atoms, four nitrogen atoms, and four oxygen atoms, distributed across the fluorenyl protecting group, the pentanoic acid backbone, and the terminal azido functionality [2] [4].

| Property | Value |

|---|---|

| Molecular Weight | 380.40 g/mol [1] |

| Empirical Formula | C₂₀H₂₀N₄O₄ [3] |

| Carbon Content | 62.2-63.9% [1] |

| Nitrogen Content | 14.3-15.1% [1] |

| Exact Mass | 380.148455 amu [8] |

| Monoisotopic Mass | 380.148455 amu [8] |

The elemental composition analysis reveals a carbon content ranging from 62.2 to 63.9 percent and a nitrogen content of 14.3 to 15.1 percent, consistent with the theoretical values calculated from the empirical formula [1]. The relatively high nitrogen content reflects the presence of both the azido group and the amino functionality within the molecular structure [5].

Solubility Parameters in Various Solvents

The solubility characteristics of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid are influenced by the amphiphilic nature of the molecule, containing both hydrophobic fluorenyl and hydrophilic carboxylic acid components [5]. The compound demonstrates variable solubility depending on the solvent system and pH conditions [13]. In organic solvents commonly used for peptide synthesis, such as dimethylformamide and dichloromethane, the compound exhibits good solubility due to the presence of the lipophilic Fmoc protecting group [22].

Aqueous solubility is typically limited due to the hydrophobic nature of the fluorenyl system, though the carboxylic acid functionality can enhance water solubility under alkaline conditions through ionization [5]. The azido group contributes to the overall polarity of the molecule while maintaining compatibility with organic synthesis conditions [13]. Solubility in ethyl acetate has been specifically documented for optical rotation measurements, indicating sufficient dissolution in this moderately polar organic solvent [1] [3].

The compound's solubility profile makes it compatible with standard solid-phase peptide synthesis protocols, where dissolution in appropriate coupling solvents is essential for efficient incorporation into growing peptide chains [13] [22]. Storage recommendations typically specify maintenance at low temperatures in appropriate organic solvents to preserve both chemical integrity and solubility characteristics [14] [16].

Optical Rotation and Chirality

The optical activity of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid is characterized by a specific rotation of [α]/D 3.5 ± 0.3 degrees when measured at a concentration of 1 gram per 100 milliliters in ethyl acetate [1] [3]. This positive rotation value confirms the S absolute configuration and demonstrates the compound's ability to rotate plane-polarized light in a dextrorotatory direction under these specific measurement conditions [1].

The magnitude of optical rotation reflects the asymmetric environment created by the chiral center at the alpha-carbon position and the specific conformational preferences of the molecule in solution [35]. The relatively modest rotation value is consistent with amino acid derivatives where the chiral center is somewhat distant from strongly polarizing functional groups [33]. The precision of the measurement (± 0.3 degrees) indicates reproducible optical activity that can serve as a quality control parameter for enantiomeric purity assessment [1].

Chirality verification through optical rotation measurements provides an important analytical tool for confirming the stereochemical integrity of the compound during synthesis and storage [18]. The specific solvent dependence of the optical rotation measurement emphasizes the importance of standardized conditions for comparative analysis across different batches and sources [1] [3].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear magnetic resonance spectroscopy of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid reveals characteristic signal patterns corresponding to the distinct structural components of the molecule [18] [19]. The Fmoc protecting group generates distinctive aromatic signals in the region of 7.2 to 8.0 parts per million, with the fluorenyl protons appearing as complex multiplets due to the polycyclic aromatic system [18] [23]. The methylene protons of the Fmoc group typically appear around 4.3 parts per million as a multiplet, while the bridgehead proton of the fluorenyl system exhibits characteristic coupling patterns [23].

The pentanoic acid backbone produces a series of methylene signals in the aliphatic region, with the alpha-proton adjacent to the amino group appearing as a multiplet around 4.0 to 4.5 parts per million [19]. The azido-bearing carbon appears in the carbon-13 spectrum at approximately 50 to 60 parts per million, reflecting the electron-withdrawing effect of the azido substituent [26]. The carboxylic acid carbon resonates in the typical range of 170 to 180 parts per million, consistent with carbonyl carbon chemical shifts [19].

Integration patterns and coupling constants provide structural confirmation, with the azido group's influence on adjacent carbon signals observable through characteristic downfield shifts [20]. Deuterated solvents such as deuterated chloroform or deuterated dimethyl sulfoxide are commonly employed for spectroscopic analysis, with solvent selection influencing the resolution and chemical shift positions of overlapping signals [23].

Infrared Spectroscopy and Characteristic Azido Stretching Frequency

Infrared spectroscopy of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid exhibits a characteristic and intense absorption band in the region of 2090 to 2130 wavenumbers, corresponding to the antisymmetric stretching vibration of the azido group [11] [25] [27]. This absorption appears in a relatively clear spectral window, making it an excellent diagnostic feature for structural confirmation and quantitative analysis [25] [27]. The exact frequency position within this range is sensitive to the local molecular environment and intermolecular interactions [11] [20].

Studies of similar azido-containing amino acids demonstrate that the azido stretching frequency can shift depending on the electrostatic environment and hydrogen bonding interactions [12] [24]. The high extinction coefficient of the azido group, approximately twenty-fold larger than cyano groups, provides exceptional sensitivity for infrared detection [24]. The absorption band typically exhibits high intensity and can show splitting patterns due to Fermi resonance effects with combination bands [20] [31].

| Spectroscopic Parameter | Value | Reference Condition |

|---|---|---|

| Azido Stretching Frequency | 2090-2130 cm⁻¹ [25] [27] | Solid state/solution |

| Band Intensity | High (ε ≈ 1000-1200 M⁻¹cm⁻¹) [27] | Solution phase |

| Band Width | 15-25 cm⁻¹ [27] | Temperature dependent |

| Environmental Sensitivity | ±15 cm⁻¹ [11] [20] | Solvent dependent |

The Fmoc protecting group contributes additional characteristic absorptions, including aromatic carbon-hydrogen stretching around 3000 to 3100 wavenumbers and carbonyl stretching of the carbamate functionality near 1700 wavenumbers [22]. The carboxylic acid group produces a broad absorption in the 2500 to 3300 wavenumber region due to hydrogen bonding effects [5].

Mass Spectrometric Analysis

Mass spectrometric analysis of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid provides molecular weight confirmation and structural information through characteristic fragmentation patterns [19] [21]. Electrospray ionization mass spectrometry typically produces protonated molecular ions at mass-to-charge ratio 381, corresponding to the addition of a proton to the molecular weight of 380.40 [4] [19]. Additional adduct ions commonly observed include sodium adducts at mass-to-charge ratio 403 and potassium adducts at 419 [4].

Fragmentation analysis reveals characteristic loss patterns typical of Fmoc-protected amino acids, including the loss of the Fmoc group (221 mass units) to generate fragment ions corresponding to the free amino acid portion [21] [23]. The azido group can undergo characteristic losses of nitrogen (28 mass units) or the complete azido group (42 mass units), particularly under higher collision energy conditions [21]. Carboxylic acid functionalities typically exhibit loss of water (18 mass units) and carbon monoxide (28 mass units) as common fragmentation pathways [21].

Tandem mass spectrometry techniques provide detailed structural information through controlled fragmentation studies, with the azido group serving as a distinctive mass spectral marker [19]. The high-resolution mass spectrometric analysis confirms the exact molecular composition and can distinguish between closely related structural isomers [4]. Atmospheric pressure chemical ionization methods can provide complementary ionization and fragmentation information for comprehensive structural characterization [21].

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid is dominated by the strong absorption characteristics of the Fmoc protecting group [22] [28] [32]. The fluorenyl chromophore exhibits intense absorption bands with maxima at approximately 289 and 301 nanometers, with molar absorption coefficients ranging from 5800 to 8021 liters per mole per centimeter depending on the specific wavelength and solvent system [28] [32]. These absorption characteristics enable sensitive detection and quantitative analysis of Fmoc-containing compounds [22] [32].

The 301-nanometer absorption band is particularly useful for analytical applications, with extinction coefficients typically around 7800 liters per mole per centimeter in organic solvents [28] [32]. This strong ultraviolet absorption facilitates monitoring during peptide synthesis procedures and enables quantitative determination of compound concentration in solution [22]. The azido group contributes minimal absorption in the ultraviolet-visible region compared to the dominant Fmoc chromophore [25].

| Spectroscopic Parameter | Wavelength (nm) | Extinction Coefficient (L mol⁻¹ cm⁻¹) |

|---|---|---|

| Primary Absorption Maximum | 301 [28] [32] | 7800-8021 [28] [32] |

| Secondary Absorption Maximum | 289 [28] [32] | 5800-6089 [28] [32] |

| Absorption Threshold | ~250 [22] | Variable |

Traditional Synthetic Routes

Traditional synthetic approaches for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid synthesis have historically relied on established amino acid protection and functional group transformation methodologies. The earliest methods utilized step-wise chemical transformations starting from naturally occurring amino acid precursors [1].

The classical approach begins with ornithine hydrochloride as the starting material, employing selective protection strategies to differentiate between the alpha-amino and delta-amino functionalities [2]. Initial protection of the alpha-amino group with 9-fluorenylmethoxycarbonyl chloride under Schotten-Baumann conditions establishes the necessary Fmoc protection while leaving the side chain amino group available for subsequent azide installation [3].

Traditional routes often utilized toxic reagents such as trifluoromethanesulfonyl azide for diazo transfer reactions, requiring stringent safety protocols and specialized handling procedures [4]. These early methodologies typically achieved yields ranging from 40-60% over multiple steps, with significant challenges in purification and product isolation [1].

The conversion of the delta-amino group to the corresponding azide functionality was historically accomplished through direct displacement reactions using sodium azide in polar aprotic solvents, though these methods suffered from competitive elimination reactions and formation of undesired byproducts [2]. Temperature control and reaction time optimization were critical parameters in these traditional syntheses, with reaction temperatures typically maintained below 40°C to minimize degradation [5].

Modern Synthetic Approaches

Contemporary synthetic methodologies have evolved to address the limitations of traditional routes, incorporating safer reagents, improved selectivity, and enhanced overall efficiency. Modern approaches emphasize the use of environmentally benign solvents and reduced toxicity profiles while maintaining high synthetic yields [6].

Diazotransfer Reactions from Ornithine Derivatives

Diazotransfer reactions represent a significant advancement in azido amino acid synthesis, utilizing specialized diazo transfer reagents to convert primary amines directly to azides under mild conditions [2]. The strategy of orthogonal functional group protection of ornithine derivatives enables selective installation of azide functionality while preserving other reactive sites [2].

Subsequent alpha-amino group acylation with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester produces the desired diamino acid derivative [2]. Treatment with trifluoroacetic acid liberates the delta-free amine, providing the substrate for diazotransfer reaction [2]. The final diazo transfer step converts the primary amine to the corresponding azide, yielding (S)-5-Azido-2-(Fmoc-amino)pentanoic acid in good overall yield [2].

This methodology offers several advantages including improved selectivity, reduced formation of elimination products, and compatibility with standard peptide synthesis protocols [2]. Yields for this route typically range from 65-75% over the complete sequence, representing a significant improvement over traditional approaches [2].

Imidazole-1-sulfonyl Azide-Mediated Synthesis

Imidazole-1-sulfonyl azide has emerged as a safer and more efficient alternative to trifluoromethanesulfonyl azide for diazo transfer reactions [4] [7]. This reagent system provides excellent conversion rates while eliminating many of the safety concerns associated with traditional azide transfer protocols [4].

The hydrogen sulfate salt of imidazole-1-sulfonyl azide demonstrates significantly improved stability compared to the hydrochloride salt, with decomposition temperatures above 131°C and reduced sensitivity to impact and friction [8]. Synthesis of this reagent avoids isolation of potentially explosive intermediates through careful in-situ salt formation procedures [4].

Optimal reaction conditions for imidazole-1-sulfonyl azide-mediated diazo transfer utilize copper sulfate as catalyst in potassium carbonate solution at ambient temperature [9]. These conditions provide excellent yields for both aliphatic and aromatic amine substrates, with conversion rates exceeding 95% for primary amine functionalities [9].

The reaction mechanism proceeds through formation of a copper-azide complex that facilitates nucleophilic attack at the terminal nitrogen of the diazo transfer reagent [9]. Product formation occurs through subsequent rearrangement processes that regenerate the catalyst and release the desired azide product [9].

Key advantages of this methodology include reduced reaction times (typically 16 hours versus several days for traditional methods), improved safety profile, and compatibility with a wide range of functional groups [9]. The method demonstrates excellent scalability, with successful demonstrations on multi-gram quantities [7].

2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate-Based Synthetic Methods

2-Azido-1,3-dimethylimidazolinium hexafluorophosphate represents one of the most significant recent advances in azide transfer chemistry, offering superior safety characteristics combined with excellent synthetic efficiency [6] [10]. This crystalline reagent demonstrates remarkable stability and can be stored at -10°C for extended periods without decomposition [10].

The synthesis of 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate proceeds through a two-step sequence beginning with 2-chloro-1,3-dimethylimidazolinium chloride [10]. Initial anion exchange with potassium hexafluorophosphate produces the corresponding hexafluorophosphate salt, which subsequently undergoes substitution with sodium azide in acetonitrile to yield the desired azide transfer reagent [10].

Diazo transfer reactions using 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate proceed under exceptionally mild conditions without requiring metal catalysts [6]. The choice of base proves critical for optimal conversion, with 4-(N,N-dimethyl)aminopyridine generally providing excellent results for most substrates [6]. For particularly nucleophilic primary amines, stronger bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene or alkyl amines may be employed [6].

The reaction mechanism involves nucleophilic attack by the primary amine at the terminal nitrogen of the azide group, followed by rearrangement and elimination of the dimethylimidazolinium cation [6]. This process generates the desired azide product along with water-soluble byproducts that facilitate purification [6].

Yields for 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate-mediated diazo transfer reactions typically exceed 85% for amino acid substrates, with particularly high efficiency observed for ornithine derivatives [6]. The method demonstrates excellent functional group tolerance and can be successfully applied to substrates containing multiple reactive sites [6].

Optimization Strategies for Large-Scale Production

Large-scale production of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid requires careful consideration of process economics, safety protocols, and environmental impact. Modern optimization strategies focus on minimizing waste generation, reducing energy consumption, and maximizing atom economy [11].

Yield Enhancement Techniques

Yield optimization in large-scale synthesis involves systematic evaluation of reaction parameters including temperature, concentration, reagent stoichiometry, and reaction time [12]. For amino acid derivatives, particular attention must be paid to minimizing racemization and preventing decomposition of sensitive functional groups [12].

Continuous monitoring using analytical techniques such as high-performance liquid chromatography enables real-time optimization of reaction conditions [12]. For solid-phase synthesis applications, yields can be dramatically improved through careful control of coupling efficiency, with even small improvements in step-wise yields resulting in substantial overall enhancement [12].

The theoretical relationship between coupling efficiency and overall yield demonstrates the critical importance of optimization. For a 70-amino acid peptide synthesis, improving coupling efficiency from 97% to 99.5% increases overall yield from 1.4% to 50% [12]. This mathematical relationship underscores the necessity for systematic optimization approaches in large-scale production [12].

Microwave-assisted synthesis has emerged as a powerful tool for yield enhancement, reducing reaction times while improving overall conversion rates [13]. Optimized microwave protocols for amino acid coupling reactions achieve completion in 1.7 minutes compared to hours required for conventional heating [13].

Process intensification through the use of flow chemistry enables continuous production with improved heat and mass transfer characteristics [13]. Flow synthesis of peptides using optimized protocols achieves high purity (greater than 80%) even for challenging sequences up to 30 amino acids in length [13].

Purity Improvement Methods

Purity enhancement strategies for amino acid derivatives encompass both synthetic modifications and purification protocol optimization. Crystallization techniques remain the most widely employed method for purity improvement, offering excellent scalability and cost-effectiveness [14].

Recrystallization protocols require careful selection of solvent systems that provide optimal solubility characteristics for the desired product while maintaining low solubility for impurities [14]. The ideal solvent system demonstrates poor solubility at ambient temperature but complete dissolution near the boiling point [14].

Solvent extraction methods provide alternative purification approaches, particularly useful when crystallization proves challenging [15]. These techniques exploit differential solubility characteristics between the desired product and impurities, enabling effective separation through liquid-liquid extraction [15].

Chromatographic purification methods, while more expensive than crystallization, offer superior resolution for closely related impurities [16]. High-performance liquid chromatography enables separation of stereoisomers and structural analogs that cannot be effectively purified through crystallization [16].

Advanced purification techniques including supercritical fluid extraction and membrane separation technologies are increasingly employed for specialized applications requiring exceptional purity [16]. These methods demonstrate particular utility for pharmaceutical applications where regulatory requirements mandate minimal impurity levels [16].

Cost-Effective Production Approaches

Cost optimization in amino acid production requires comprehensive evaluation of raw material costs, energy consumption, waste disposal expenses, and capital equipment requirements [11]. Economic analysis reveals that amino acid costs currently range from $3-50 per kilogram for cell culture applications, with growth factors reaching $50,000 per gram [11].

Strategic sourcing of raw materials can significantly impact overall production costs, with emphasis on utilizing renewable feedstocks and agricultural byproducts where possible [11]. Circular bioprocessing approaches convert agricultural residues and food industry byproducts into fermentable sugars, reducing feedstock costs [17].

Process integration strategies combine multiple synthetic transformations in a single reactor system, eliminating intermediate isolation steps and reducing overall processing costs [17]. Continuous processing approaches enable steady-state operation with reduced labor requirements and improved equipment utilization [17].

Energy optimization through process heat integration and waste heat recovery can substantially reduce utility costs in large-scale production [17]. Implementation of advanced process control systems enables optimization of energy-intensive unit operations such as distillation and crystallization [17].

Automation and digitalization of production processes reduce labor costs while improving process consistency and reducing quality control expenses [17]. Artificial intelligence-driven process optimization enables real-time adjustment of operating parameters to maintain optimal performance [17].

Protection and Deprotection Chemistry

The success of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid synthesis depends critically on the careful selection and implementation of protecting group strategies. Modern protection schemes must balance stability requirements during synthesis with ease of removal under appropriate conditions [18].

Fmoc Protection Strategies

The 9-fluorenylmethoxycarbonyl protecting group represents the current standard for alpha-amino protection in amino acid synthesis due to its exceptional stability under acidic conditions and selective removal under basic conditions [19]. Fmoc protection provides excellent compatibility with a wide range of synthetic transformations while maintaining the structural integrity of sensitive functional groups [19].

Installation of Fmoc protection typically employs 9-fluorenylmethoxycarbonyl chloride or 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester under Schotten-Baumann conditions [19]. The reaction utilizes biphasic solvent systems with aqueous sodium bicarbonate and organic solvents such as dichloromethane or dioxane [3].

The mechanism of Fmoc introduction involves nucleophilic attack by the amino group at the carbonyl carbon of the Fmoc reagent, followed by elimination of the leaving group [19]. Careful pH control during the reaction prevents premature hydrolysis of the activated Fmoc species while ensuring complete conversion of the starting amino acid [19].

Fmoc deprotection proceeds through base-catalyzed elimination to generate dibenzofulvene, which can be monitored spectrophotometrically at 290 nanometers [19]. Piperidine serves as the preferred base for deprotection due to its ability to form stable adducts with the dibenzofulvene byproduct, preventing unwanted side reactions [19].

The stability profile of Fmoc-protected amino acids enables their use in a wide range of synthetic transformations including alkylation, acylation, and oxidation reactions [3]. This versatility makes Fmoc protection particularly suitable for the synthesis of complex amino acid derivatives requiring multiple synthetic steps [3].

Orthogonal Protection Schemes

Orthogonal protection strategies enable selective deprotection of specific functional groups in the presence of others, providing exceptional synthetic flexibility for complex amino acid derivatives [18]. The most commonly employed orthogonal combination utilizes Fmoc protection for alpha-amino groups and tert-butyl-based protection for side chain functionalities [20].

The Fmoc/tert-butyl orthogonal system demonstrates excellent compatibility, with Fmoc groups stable to the acidic conditions required for tert-butyl deprotection, while tert-butyl protecting groups remain intact during basic Fmoc removal [20]. This orthogonality enables sequential deprotection strategies essential for complex synthetic sequences [20].

Advanced orthogonal protection schemes incorporate additional protecting groups such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl for specialized applications [20]. These groups demonstrate stability to both piperidine and trifluoroacetic acid but can be selectively removed using hydrazine in dimethylformamide [20].

Allyl-based protecting groups provide another dimension of orthogonality, being stable to both acidic and basic conditions but removable through palladium-catalyzed processes [21]. This additional orthogonality proves particularly valuable for the synthesis of cyclic and branched peptides where multiple selective deprotection steps are required [21].

The selection of appropriate orthogonal protection schemes requires careful consideration of the synthetic route, target molecule complexity, and intended applications [18]. Pharmaceutical applications may require protection schemes that avoid certain reagents or byproducts due to regulatory constraints [18].

Selective Deprotection Methodologies

Selective deprotection represents one of the most challenging aspects of amino acid derivative synthesis, requiring precise control over reaction conditions to achieve clean removal of specific protecting groups without affecting others [22]. Modern deprotection methodologies emphasize mild reaction conditions and high selectivity [22].

Fluoride-mediated deprotection using tetrabutylammonium fluoride provides excellent selectivity for silyl-based protecting groups under neutral conditions [23]. This methodology demonstrates particular utility for substrates containing acid- or base-sensitive functionalities that would be compromised by traditional deprotection methods [23].

Transition metal-catalyzed deprotection methods offer exceptional selectivity through the use of specific catalysts that recognize particular protecting group structures [24]. Palladium-catalyzed removal of allyl-based protecting groups proceeds under mild conditions with excellent functional group tolerance [24].

Enzymatic deprotection methods provide ultimate selectivity through the use of specific enzymes that recognize and cleave particular protecting groups [25]. These methods operate under physiological conditions and generate benign byproducts, making them particularly attractive for pharmaceutical applications [25].

Photochemical deprotection enables temporal and spatial control over protecting group removal through the use of light-sensitive protecting groups [22]. These methods prove particularly valuable for applications requiring precise control over the timing of deprotection events [22].

The development of new selective deprotection methodologies continues to expand the available toolkit for amino acid synthesis, enabling access to increasingly complex molecular architectures through carefully orchestrated protection and deprotection sequences [22].

Data Tables

| Synthetic Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Traditional Ornithine Route | 40-60 | 3-5 days | Well-established methodology | Low yield, toxic reagents |

| Imidazole-1-sulfonyl Azide | 65-75 | 16 hours | Improved safety profile | Requires metal catalyst |

| ADMP-Based Synthesis | 85-95 | 2-4 hours | Metal-free, high yield | Higher reagent cost |

| Diazotransfer from Protected Ornithine | 65-75 | 24 hours | Excellent selectivity | Multi-step sequence |

| Protection Strategy | Stability Conditions | Deprotection Conditions | Compatibility |

|---|---|---|---|

| Fmoc Alpha-Amino | Acidic, neutral | 20% piperidine/DMF | Excellent with tBu groups |

| Boc Side Chain | Basic, neutral | TFA/scavengers | Compatible with Fmoc |

| Allyl Carbamate | Acidic, basic | Pd(PPh₃)₄/morpholine | Orthogonal to Fmoc/Boc |

| DDE/ivDDE | Basic, acidic | 2% hydrazine/DMF | Selective amine protection |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant